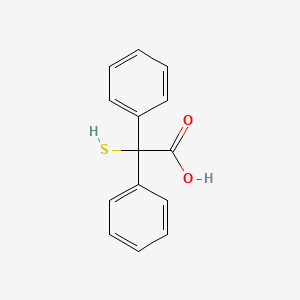
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt typically involves multiple steps. The starting materials often include 2-aminothiophenol and p-nitroaniline. The synthesis process generally follows these steps:
Nitration: The p-nitroaniline is nitrated to form p-nitroaniline.
Cyclization: The nitrated product undergoes cyclization with 2-aminothiophenol to form the benzothiazole ring.
Sulfonation: The benzothiazole derivative is then sulfonated to introduce the sulfonic acid group.
Reduction: The nitro group is reduced to an amino group.
Salt Formation: Finally, the compound is neutralized with triethanolamine to form the triethanolamine salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or the amino group to a hydroxylamine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or hydroxylamines.
科学研究应用
Chemistry
In chemistry, 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its benzothiazole moiety. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine
In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the sulfonic acid group enhances its solubility, making it suitable for pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant colors make it ideal for textile and printing applications.
作用机制
The mechanism of action of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonic acid group can enhance the compound’s binding affinity to proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Benzothiazole: A simpler structure without the sulfonic acid and amino groups.
2-Aminobenzothiazole: Contains an amino group but lacks the sulfonic acid group.
6-Methylbenzothiazole: Similar structure but without the sulfonic acid and amino groups.
Uniqueness
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical properties and reactivity. Its triethanolamine salt form enhances its solubility and stability, making it more versatile for various applications.
属性
CAS 编号 |
80890-42-2 |
|---|---|
分子式 |
C20H27N3O6S2 |
分子量 |
469.6 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H12N2O3S2.C6H15NO3/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;8-4-1-7(2-5-9)3-6-10/h2-7H,15H2,1H3,(H,17,18,19);8-10H,1-6H2 |
InChI 键 |
QDDVIQOJFQOVJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)





![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)




